molecular formula C17H16O4 B493600 2,2-Bis(3-formyl-4-hydroxyphenyl)propane

2,2-Bis(3-formyl-4-hydroxyphenyl)propane

Cat. No.: B493600
M. Wt: 284.31g/mol
InChI Key: NDPHRUYQTSIYDL-UHFFFAOYSA-N
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Description

2,2-Bis(3-formyl-4-hydroxyphenyl)propane is a bisphenol derivative featuring two hydroxyphenyl groups substituted with formyl (–CHO) groups at the 3-position and hydroxyl (–OH) groups at the 4-position of each aromatic ring. This structure confers unique reactivity, particularly in polymer chemistry and pharmaceutical synthesis, due to the electron-withdrawing formyl and hydrogen-bonding hydroxyl groups.

Properties

Molecular Formula

C17H16O4

Molecular Weight

284.31g/mol

IUPAC Name

5-[2-(3-formyl-4-hydroxyphenyl)propan-2-yl]-2-hydroxybenzaldehyde

InChI

InChI=1S/C17H16O4/c1-17(2,13-3-5-15(20)11(7-13)9-18)14-4-6-16(21)12(8-14)10-19/h3-10,20-21H,1-2H3

InChI Key

NDPHRUYQTSIYDL-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC(=C(C=C1)O)C=O)C2=CC(=C(C=C2)O)C=O

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)O)C=O)C2=CC(=C(C=C2)O)C=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on bisphenol derivatives significantly influence their physical and chemical behavior:

  • 2,2-Bis(4-hydroxyphenyl)propane (Bisphenol A, BPA): Substituents: 4-hydroxyphenyl groups. Molecular Formula: C₁₅H₁₆O₂. Properties: High solubility in polar solvents due to hydroxyl groups; melting point ~158°C. BPA exhibits estrogenic activity at doses above 200 mg/kg, with rapid absorption and prolonged fetal retention .
  • 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane: Substituents: 3-amino-4-hydroxyphenyl groups; hexafluoropropane backbone. Molecular Formula: C₁₅H₁₂F₆N₂O₂. Properties: Fluorine atoms enhance thermal stability and electron-withdrawing effects. The amino group increases reactivity in polyimide synthesis .
  • 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane: Substituents: 4-maleimidophenoxy groups. Molecular Formula: C₃₅H₂₆N₂O₆. Properties: Maleimide groups enable crosslinking in polymers; melting point 165°C .

Comparison with Target Compound: The formyl groups in 2,2-Bis(3-formyl-4-hydroxyphenyl)propane likely increase electrophilicity compared to BPA, facilitating condensation reactions.

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